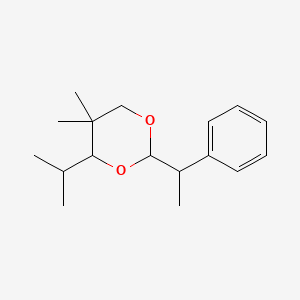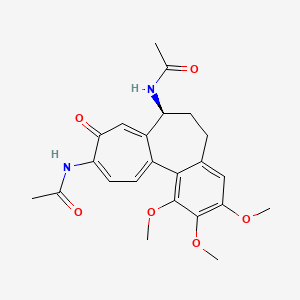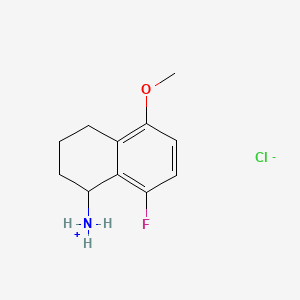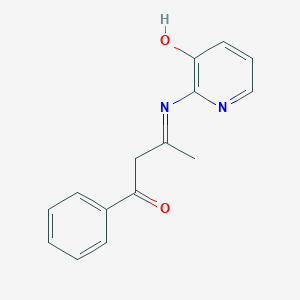
3-(3-Hydroxypyridin-2-ylimino)-1-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Hydroxypyridin-2-ylimino)-1-phenylbutan-1-one is a chemical compound that features a pyridine ring substituted with a hydroxyl group and an imino group, along with a phenylbutanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypyridin-2-ylimino)-1-phenylbutan-1-one typically involves the condensation of 3-hydroxypyridine-2-carbaldehyde with 1-phenylbutan-1-one under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Hydroxypyridin-2-ylimino)-1-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(3-oxopyridin-2-ylimino)-1-phenylbutan-1-one.
Reduction: Formation of 3-(3-aminopyridin-2-ylimino)-1-phenylbutan-1-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(3-Hydroxypyridin-2-ylimino)-1-phenylbutan-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-(3-Hydroxypyridin-2-ylimino)-1-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxypyridine: A simpler analog with a hydroxyl group on the pyridine ring.
2-Amino-3-hydroxypyridine: Contains both amino and hydroxyl groups on the pyridine ring.
3-(2-Hydroxyphenylimino)-1-phenylbutan-1-one: Similar structure but with a hydroxyphenyl group instead of a hydroxypyridinyl group.
Uniqueness
3-(3-Hydroxypyridin-2-ylimino)-1-phenylbutan-1-one is unique due to the presence of both hydroxyl and imino groups on the pyridine ring, which enhances its reactivity and potential for forming diverse chemical derivatives. Its combination of functional groups allows for versatile applications in various scientific fields .
Propriétés
Formule moléculaire |
C15H14N2O2 |
|---|---|
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
(3E)-3-(3-hydroxypyridin-2-yl)imino-1-phenylbutan-1-one |
InChI |
InChI=1S/C15H14N2O2/c1-11(17-15-13(18)8-5-9-16-15)10-14(19)12-6-3-2-4-7-12/h2-9,18H,10H2,1H3/b17-11+ |
Clé InChI |
DBXSUJSFOZVMHY-GZTJUZNOSA-N |
SMILES isomérique |
C/C(=N\C1=C(C=CC=N1)O)/CC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(=NC1=C(C=CC=N1)O)CC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid](/img/structure/B13785964.png)

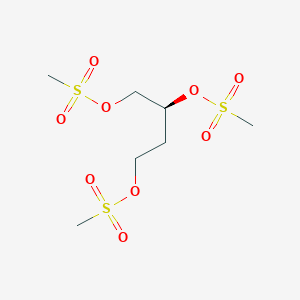
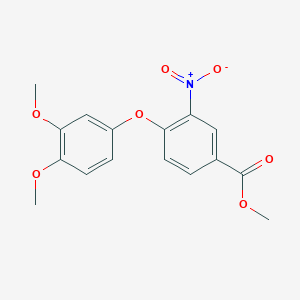

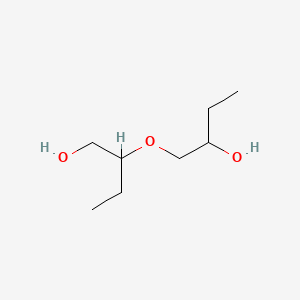
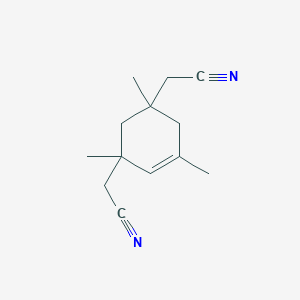

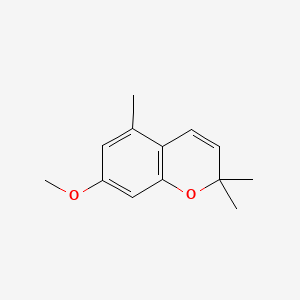
![4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester](/img/structure/B13786023.png)

